molecular formula C13H20Cl2N2O2 B14044405 2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride

2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride

Katalognummer: B14044405
Molekulargewicht: 307.21 g/mol
InChI-Schlüssel: PISUPUFMKLHJFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, an amino group, and a cyclohexane carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride typically involves the reaction of pyridine-2-methylamine with cyclohexanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H20Cl2N2O2

Molekulargewicht

307.21 g/mol

IUPAC-Name

2-(pyridin-2-ylmethylamino)cyclohexane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C13H18N2O2.2ClH/c16-13(17)11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;;/h3-5,8,11-12,15H,1-2,6-7,9H2,(H,16,17);2*1H

InChI-Schlüssel

PISUPUFMKLHJFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)C(=O)O)NCC2=CC=CC=N2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.